molecular formula C13H14N2S B13346936 5-isopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole

5-isopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole

Cat. No.: B13346936
M. Wt: 230.33 g/mol
InChI Key: YVXZWVMDQCXHGL-UHFFFAOYSA-N
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Description

5-isopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole is a synthetic heterocyclic compound of significant interest in medicinal chemistry and chemical biology research. This molecule features a pyrazole core, a privileged scaffold in drug discovery, which is diversified at the N-1 position with a prop-2-yn-1-yl (propargyl) group and at the C-3 position with a thiophen-3-yl heteroaromatic system. The C-5 isopropyl substitution modulates the compound's steric and electronic properties . Pyrazole derivatives are widely reported in scientific literature for their diverse pharmacological activities, serving as key precursors or target structures in the development of bioactive molecules. Researchers utilize such compounds to explore new therapeutic agents with potential anti-inflammatory, antimicrobial, anticancer, and antitubular activities . The incorporated propargyl group provides a versatile chemical handle for further structural elaboration via click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the synthesis of chemical libraries or the preparation of bioconjugates for proteomics studies. This compound is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

Molecular Formula

C13H14N2S

Molecular Weight

230.33 g/mol

IUPAC Name

5-propan-2-yl-1-prop-2-ynyl-3-thiophen-3-ylpyrazole

InChI

InChI=1S/C13H14N2S/c1-4-6-15-13(10(2)3)8-12(14-15)11-5-7-16-9-11/h1,5,7-10H,6H2,2-3H3

InChI Key

YVXZWVMDQCXHGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1CC#C)C2=CSC=C2

Origin of Product

United States

Biological Activity

5-Isopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole is a pyrazole derivative with potential therapeutic applications. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, highlighting its pharmacological potential based on recent research findings.

The compound's chemical structure can be summarized as follows:

Property Details
Molecular Formula C13H14N2S
CAS Number 2097986-50-8
Molecular Weight 234.33 g/mol

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. A study focusing on various pyrazole compounds, including derivatives similar to 5-isopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole, reported minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Anti-inflammatory Effects

The pyrazole scaffold is recognized for its anti-inflammatory capabilities. Compounds derived from this scaffold have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For instance, modifications of the pyrazole structure have resulted in compounds that inhibit these cytokines by up to 93% at specific concentrations .

Anticancer Properties

Some studies indicate that pyrazole derivatives may possess anticancer activities. For example, certain synthesized pyrazoles have been evaluated for their effects on cancer cell lines, showing potential in reducing cell viability and inducing apoptosis . The exact mechanisms remain under investigation, but the ability to target multiple pathways in cancer cells is a promising area of research.

Case Studies

  • Antimicrobial Evaluation : A series of thiazol-4-one/thiophene-bearing pyrazole derivatives were synthesized and tested for antimicrobial activity. The most active derivative exhibited an MIC of 0.22 μg/mL against Staphylococcus aureus .
  • Anti-inflammatory Activity : In a comparative study, a novel series of pyrazole derivatives were tested for their ability to inhibit TNF-α and IL-6. Compounds showed up to 85% inhibition compared to standard drugs like dexamethasone .
  • Anticancer Research : A recent study evaluated a range of pyrazole derivatives against various cancer cell lines, demonstrating significant cytotoxic effects and the ability to induce apoptosis through multiple pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positional Isomers: Thiophen-2-yl vs. Thiophen-3-yl Derivatives

A critical distinction lies in the substitution position of the thiophene ring. For example, 5-isopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole () differs only in the thiophene’s attachment site. The 3-thiophenyl isomer (target compound) may exhibit altered electronic properties due to differences in resonance effects. Thiophen-2-yl derivatives, such as those in , demonstrate antibacterial and anti-inflammatory activities, suggesting that the 3-thiophenyl analog could share similar bioactivity but with modified potency due to electronic or steric variations .

Property Target Compound (Thiophen-3-yl) Thiophen-2-yl Analog ()
Thiophene Position 3-position 2-position
Electronic Effects Reduced conjugation with pyrazole Enhanced resonance with pyrazole
Biological Activity Not reported Anti-inflammatory, antibacterial

Functional Group Variations: Propargyl vs. Boronic Ester Substitutents

The propargyl group in the target compound contrasts with boronic ester-functionalized pyrazoles, such as 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole (). Boronic esters enable Suzuki-Miyaura cross-coupling reactions, whereas propargyl groups are amenable to Huisgen cycloaddition (click chemistry). This functional divergence highlights the target compound’s utility in bioorthogonal labeling versus the boronic ester’s role in synthetic diversification .

Substituent Target Compound (Propargyl) Boronic Ester ()
Reactivity Click chemistry applications Suzuki-Miyaura cross-coupling
Molecular Weight ~220–240 g/mol (estimated) 270.13 g/mol
Applications Bioconjugation, drug delivery Polymer synthesis, catalysis

Pyrazole-Tetrazole Hybrids vs. Simple Pyrazoles

describes 5-(1-aryl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-1H-tetrazoles, which combine pyrazole and tetrazole rings. In contrast, the target compound lacks a tetrazole moiety, which may limit its hydrogen-bonding network but reduce metabolic instability .

Preparation Methods

Synthesis

The synthesis of 5-isopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole usually involves multiple steps. Typical methods include the condensation of appropriate precursors, such as isopropyl hydrazine, with propargyl halides in the presence of a base. These methods usually require careful control of reaction conditions, including temperature, solvent selection, and catalyst selection to optimize yield and purity. Solvents such as ethanol or dichloromethane are commonly used. Depending on the reactivity of the functional groups involved, the use of protecting groups may be necessary. Purification techniques such as column chromatography or recrystallization are used to isolate the desired product from by-products.

Reactions

5-isopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole can participate in different chemical reactions that are typical for pyrazoles and alkynes. The nitrogen atoms in the pyrazole ring make it reactive towards electrophiles, and the alkyne group allows for nucleophilic attacks. The substituents on the thiophene and pyrazole rings can influence the reactivity by stabilizing or destabilizing the intermediates formed during these reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride.

Synthesis of Pyrazole Derivatives

An effective protocol for synthesizing pyrazole derivatives involves an iodine-catalyzed reaction of aldehyde hydrazones with electron-deficient olefins. The reaction uses 20 mol% \$$I2\$$ and 3.0 equivalents of TBHP (tert-Butyl hydroperoxide) in DMF (N,N-Dimethylformamide) at 80 °C, which produces a 35% yield. The use of BPO (benzoyl peroxide) as an oxidant can increase the yield up to 81% compared to other oxidants such as TBHP, \$$K2S2O8\$$ (Potassium persulfate), DTBP (di-tert-butyl peroxide), BTI, \$$H2O2\$$ (hydrogen peroxide), and m-CPBA. Replacing molecular iodine with iodides like NaI, NIS, or TBAI can reduce the product.

Copper-Catalyzed Aerobic Cyclization

A one-pot, copper-catalyzed aerobic cyclization can be used to synthesize pyrazole derivatives. 1H-pyrazole-5-amines can be obtained from the microwave reaction of arylhydrazines with 3-aminocrotonitrile in moderate to excellent yields after 10 minutes of irradiation. Also, the reaction of phenylhydrazine with α-cyanoketones under similar conditions produces many functionalized 1H-pyrazole-5-amines.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 5-isopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole?

  • Methodological Answer : The compound can be synthesized via multi-step routes involving cyclocondensation of thiophene-3-carbaldehyde derivatives with hydrazine precursors. For example, thiophen-3-yl-substituted pyrazoles are often prepared by reacting thiophene-3-carbaldehyde with substituted hydrazines under acidic conditions, followed by propargylation at the pyrazole nitrogen. Cyclization and purification steps typically involve column chromatography and spectroscopic validation (e.g., NMR, IR) .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For less crystalline derivatives, advanced NMR techniques (e.g., 2D COSY, HSQC) and high-resolution mass spectrometry (HRMS) are employed. Computational methods like density functional theory (DFT) can validate spectral data by comparing calculated and experimental NMR chemical shifts .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Initial screens should include:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi.
  • Anti-inflammatory potential : Inhibition of COX-2 or LOX enzymes.
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293).
    Structural analogs with thiophene and pyrazole moieties have shown moderate activity in these assays, suggesting a baseline for comparison .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropyl and propargyl groups influence reactivity in cross-coupling reactions?

  • Methodological Answer : The propargyl group enables Cu-/Pd-catalyzed click chemistry (e.g., azide-alkyne cycloaddition), while the isopropyl group may sterically hinder reactions at the pyrazole C-4 position. Computational modeling (e.g., molecular electrostatic potential maps) can predict reactive sites. Experimental validation involves Suzuki-Miyaura coupling with aryl boronic acids, monitoring yields and regioselectivity .

Q. What contradictions exist in reported biological activities of thiophene-pyrazole hybrids, and how can they be resolved?

  • Methodological Answer : Some studies report anti-inflammatory activity for thiophen-2-yl derivatives but not thiophen-3-yl analogs. To resolve discrepancies:

  • Perform dose-response assays to confirm specificity.
  • Use molecular docking to compare binding affinities to targets like COX-2.
  • Analyze substituent effects: The thiophen-3-yl group may adopt a distinct orientation in the binding pocket compared to thiophen-2-yl derivatives .

Q. How can computational methods guide the design of analogs with improved pharmacokinetic properties?

  • Methodological Answer :

  • ADMET prediction : Use tools like SwissADME to optimize logP (target: 2–3) and aqueous solubility.
  • Docking studies : Focus on replacing the propargyl group with bioisosteres (e.g., cyanomethyl) to reduce metabolic instability while retaining target affinity.
  • QSAR models : Train models on datasets of pyrazole-thiophene hybrids to identify critical substituents for activity .

Q. What experimental strategies mitigate challenges in characterizing unstable intermediates during synthesis?

  • Methodological Answer :

  • Low-temperature techniques : Use cryogenic NMR (−40°C) to trap reactive intermediates.
  • In situ monitoring : ReactIR or LC-MS tracks transient species.
  • Protecting groups : Temporarily block reactive sites (e.g., propargyl triple bonds) with trimethylsilyl groups, later removed under mild conditions .

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